5-Chloro-3-fluorothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluorothiophene-2-carboxylic acid: is an organofluorine compound with the molecular formula C5H2ClFO2S and a molecular weight of 180.58 g/mol . This compound is part of the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. The presence of both chlorine and fluorine atoms in the thiophene ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-fluorothiophene-2-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction . This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Alfa Chemistry specialize in the large-scale synthesis and procurement of this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-Chloro-3-fluorothiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluorothiophene-2-carboxylic acid involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:
Binding to enzymes: The carboxylic acid group can form hydrogen bonds with enzyme active sites.
Electron transfer: The aromatic thiophene ring can participate in electron transfer reactions.
Substitution reactions: The chlorine and fluorine atoms can be replaced by other functional groups, altering the compound’s activity.
Comparison with Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- 3-Fluorothiophene-2-carboxylic acid
- 5-Bromo-3-fluorothiophene-2-carboxylic acid
Comparison:
- 5-Chlorothiophene-2-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
- 3-Fluorothiophene-2-carboxylic acid: Lacks the chlorine atom, which can influence its chemical properties.
- 5-Bromo-3-fluorothiophene-2-carboxylic acid: Contains a bromine atom instead of chlorine, which can lead to different reactivity patterns.
Properties
CAS No. |
919121-90-7 |
---|---|
Molecular Formula |
C5H2ClFO2S |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-3-fluorothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClFO2S/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H,8,9) |
InChI Key |
GKGLAPGATYKYPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1F)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.